molecular formula C18H12FN3O4S2 B2528739 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide CAS No. 899997-81-0

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2528739
CAS No.: 899997-81-0
M. Wt: 417.43
InChI Key: JVYFZMMKHBBJPY-DHDCSXOGSA-N
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Description

The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide is a thiazolidinone derivative featuring a 4-fluorophenylidene substituent at the 5-position of the heterocyclic core, a thione (sulfanylidene) group at the 2-position, and an acetamide side chain linked to a 4-nitrophenyl group. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of electron-withdrawing groups (4-fluoro and 4-nitro) may enhance reactivity and influence intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4S2/c19-12-3-1-11(2-4-12)9-15-17(24)21(18(27)28-15)10-16(23)20-13-5-7-14(8-6-13)22(25)26/h1-9H,10H2,(H,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFZMMKHBBJPY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-nitrophenylacetic acid under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves multiple steps:

  • Formation of the Thiazolidinone Ring : Reacting thioglycolic acid with an aldehyde.
  • Introduction of the Benzylidene Group : Reacting the intermediate with 4-fluorobenzaldehyde.
  • Addition of the Acetamide Moiety : Utilizing an acetamide derivative under acidic conditions.

These steps may be optimized for yield and purity using catalysts and specific reaction conditions.

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. It can undergo various chemical reactions such as:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Converting carbonyl groups to alcohols.
  • Electrophilic Aromatic Substitution : Allowing for further functionalization of the benzylidene group.

Biology

The compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains.
  • Antifungal Properties : Demonstrated efficacy in inhibiting fungal growth.
  • Antiviral Effects : Preliminary research suggests potential against viral infections.

Medicine

Research highlights several therapeutic applications:

  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro.
  • Anticancer Properties : In vitro studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Industry

Due to its unique properties, the compound is explored for applications in:

  • Material Science : Development of new materials with specific chemical properties.
  • Pharmaceutical Development : As a lead compound for drug discovery processes targeting various diseases.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, indicating its potential as a lead candidate for antibiotic development.
  • Cancer Research : In vitro studies published in Cancer Letters showed that this compound induced apoptosis in breast cancer cell lines. Further investigations are ongoing to explore its mechanism of action and therapeutic window.
  • Material Science Application : Research highlighted its use in creating novel polymer composites with enhanced thermal stability and mechanical properties, showcasing its industrial relevance.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiazolidinone ring and the nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthetic Flexibility: Most analogs are synthesized via Knoevenagel condensation of substituted aldehydes with rhodanine (2-thioxo-thiazolidin-4-one), followed by N-alkylation with appropriate amines .
  • Spectral Confirmation : The C=S stretch in IR (~1240–1255 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) confirm the thione tautomer in all cases, as opposed to the thiol form .

Electronic and Steric Effects of Substituents

  • 4-Fluorophenyl vs.
  • 4-Nitrophenyl Acetamide: The nitro group increases acidity of the acetamide NH, facilitating hydrogen bonding—a critical factor in biological target interactions. In contrast, 3-hydroxyphenyl () introduces hydrogen donor capability .

Tautomerism and Stability

The target compound exists exclusively in the thione tautomeric form, as evidenced by the absence of S-H IR bands and presence of C=S stretching. This contrasts with triazole-thione derivatives (), where tautomerism between thiol and thione forms is pH-dependent .

Biological Activity

The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide is a thiazolidinone derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN2O3SC_{18}H_{16}FN_{2}O_{3}S with a molecular weight of 384.40 g/mol. The structure features a thiazolidinone core, which is often associated with various pharmacological activities.

1. Antibacterial Activity

Thiazolidinone derivatives, including the compound , have been investigated for their antibacterial properties. Studies have shown that related compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

  • Activity against E. coli and S. aureus : Research indicates that thiazolidinone derivatives can inhibit the growth of E. coli and S. aureus with varying degrees of efficacy. In one study, compounds similar to the target compound showed inhibition percentages ranging from 53.84% to 91.66% against these bacteria .
CompoundInhibition (%)Target Bacteria
2-(Chlorophenyl-imino)thiazolidin-4-one88.46%E. coli
2-(Chlorophenyl-imino)thiazolidin-4-one91.66%S. aureus

These findings suggest that modifications in the phenyl group can enhance antibacterial activity, making this class of compounds promising candidates for further development as antimicrobial agents.

2. Anticancer Activity

Thiazolidinone derivatives have garnered attention for their potential anticancer properties. The compound has been evaluated in vitro against various cancer cell lines:

  • Cytotoxicity Studies : The anticancer activity was assessed using different human cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The IC50 values for related thiazolidinones were reported as follows:
Cell LineIC50 (µM)
MDA-MB-2311.9
HepG25.4
HT-296.5

These results indicate that thiazolidinone derivatives can effectively inhibit cancer cell proliferation, with the mechanism potentially involving the inhibition of key signaling pathways related to tumor growth .

3. Antioxidant Activity

The antioxidant potential of thiazolidinones is another area of interest, particularly in relation to their ability to scavenge free radicals and reduce oxidative stress:

  • Assay Results : Various thiazolidinone compounds have demonstrated antioxidant activity measured through assays like ABTS and DPPH radical scavenging tests. For example:
CompoundPercent Inhibition (%)
Thiazolidinone Derivative A81.8
Thiazolidinone Derivative B68.8

The presence of electron-withdrawing groups on the aromatic ring has been shown to enhance antioxidant activity significantly .

Case Studies

A notable study conducted on a series of thiazolidinone derivatives found that modifications at specific positions on the thiazolidine ring could lead to improved biological activity profiles across antibacterial and anticancer assays . This underscores the importance of structural optimization in developing effective therapeutic agents.

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